molecular formula C18H18N2OS2 B2939450 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851852-86-3

3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2939450
CAS RN: 851852-86-3
M. Wt: 342.48
InChI Key: NGKCASJUMUKMJU-UHFFFAOYSA-N
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Description

“3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H18N2OS2 . It has a molecular weight of 342.49 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a phenyl group, and a sulfanyl group attached to a thieno[2,3-d]pyrimidin-4-one core . The InChI code for this compound is 1S/C18H18N2OS2/c21-17-15-14 (12-7-3-1-4-8-12)11-23-16 (15)19-18 (22)20 (17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2, (H,19,22) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.5 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are 342.08605555 g/mol . The topological polar surface area of this compound is 92.7 Ų . It has a heavy atom count of 23 .

Scientific Research Applications

Antimicrobial Activities

A key area of research for thieno[2,3-d]pyrimidin-4-one derivatives is their antimicrobial properties. For instance, a study by Hafez et al. (2016) synthesized various spiro compounds, including sulfonamide derivatives, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria. Compound 8c in their study showed higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).

Green Synthesis Approaches

Research by Shi et al. (2018) introduced a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by reduced catalyst loading, easy purification, and step economy, which is significant for sustainable and eco-friendly chemical synthesis (Shi et al., 2018).

Synthesis of Derivatives

The synthesis of derivatives of thieno[2,3-d]pyrimidin-4-one is a prominent research topic. Dyachenko et al. (2020) described the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines and related derivatives through one-pot three-component condensation, indicating the versatility of thieno[2,3-d]pyrimidine in synthesizing diverse compounds (Dyachenko et al., 2020).

Antitumor Activities

Another area of research is the evaluation of antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Antibacterial and Anti-inflammatory Properties

Research also extends to the synthesis of thieno[2,3-d]pyrimidine derivatives with antibacterial and anti-inflammatory properties. A study by Tolba et al. (2018) prepared a series of these compounds, demonstrating significant activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

properties

IUPAC Name

3-cyclohexyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCASJUMUKMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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